molecular formula C10H6F4O3 B1399852 3-Fluoro-5-(trifluoromethoxy)cinnamic acid CAS No. 1353001-72-5

3-Fluoro-5-(trifluoromethoxy)cinnamic acid

Cat. No.: B1399852
CAS No.: 1353001-72-5
M. Wt: 250.15 g/mol
InChI Key: KCORPQZTOLVNPS-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(trifluoromethoxy)cinnamic acid is a chemical compound with the CAS Number: 1353001-72-5 . It has a molecular weight of 250.15 and is a solid at ambient temperature . It can be used to plate compounds that contain antioxidants and can also be used to treat dysproliferative diseases .


Molecular Structure Analysis

The molecular formula of this compound is C10H6F4O3 . The IUPAC name is (2E)-3-[3-fluoro-5-(trifluoromethoxy)phenyl]-2-propenoic acid .


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 250.15 and a density of 1.474±0.06 g/cm3 . The compound has a pKa of 4.27±0.10 .

Scientific Research Applications

1. Role in Amelioration of Myelosuppression and Oxidative Stress

  • Cinnamic acid derivatives, including 3-Fluoro-5-(trifluoromethoxy)cinnamic acid, have demonstrated potential in alleviating myelosuppression and oxidative stress induced by chemotherapeutic agents such as cyclophosphamide. The pretreatment with cinnamic acid has shown promising results in reducing bone marrow and hepatic oxidative stress, indicating its protective influence against the toxic effects of cancer drugs (Patra et al., 2012).

2. Inhibition of NLRP3 Inflammasome Activation

  • Cinnamic acid derivatives, including this compound, have been reported to possess anti-inflammatory properties. Specifically, they have shown potential in inhibiting the activation of NLRP3 inflammasomes, a component involved in inflammation and various diseases. This suggests a possible therapeutic application in treating NLRP3 inflammasome-associated inflammatory diseases (Lee et al., 2021).

3. Impact on Lipid Metabolism and Nonalcoholic Fatty Liver Disease

  • Cinnamic acid derivatives are also being studied for their role in regulating lipid metabolism and potential therapeutic effects on nonalcoholic fatty liver disease (NAFLD). Research indicates that these compounds can reduce hepatic lipid accumulation and influence genes involved in lipogenesis and fatty acid oxidation, presenting a promising approach for NAFLD treatment (Wu et al., 2021).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name

(E)-3-[3-fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h1-5H,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCORPQZTOLVNPS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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